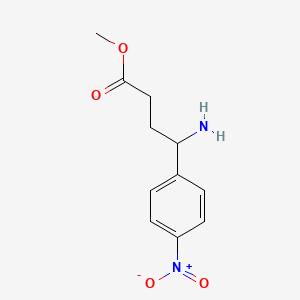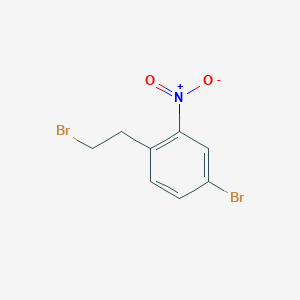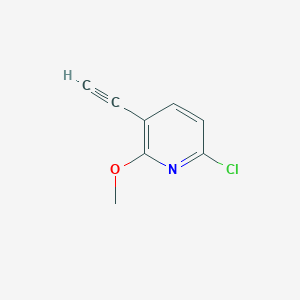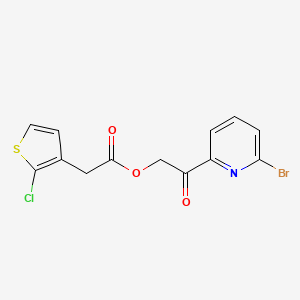
Methyl 4-amino-4-(4-nitrophenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-4-(4-nitrophenyl)butanoate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of butanoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-nitrophenyl)butanoate typically involves the esterification of 4-amino-4-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable method for the synthesis of esters, including this compound .
化学反応の分析
Types of Reactions
Methyl 4-amino-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: Methyl 4-amino-4-(4-aminophenyl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-amino-4-(4-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 4-amino-4-(4-nitrophenyl)butanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and molecular interactions.
類似化合物との比較
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Similar structure but lacks the amino group.
Methyl 4-(4-aminophenyl)butanoate: Similar structure but lacks the nitro group.
Methyl 4-(4-bromophenyl)butanoate: Contains a bromine atom instead of a nitro group.
Uniqueness
Methyl 4-amino-4-(4-nitrophenyl)butanoate is unique due to the presence of both amino and nitro groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
methyl 4-amino-4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(14)7-6-10(12)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7,12H2,1H3 |
InChIキー |
BUYZCJYVNFANDU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(C1=CC=C(C=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)

![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)







